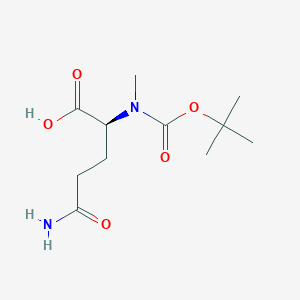Nalpha-Boc-Nalpha-methyl-L-glutamine
CAS No.:
Cat. No.: VC16005648
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20N2O5 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | (2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
| Standard InChI Key | UEXFOLGIHMVXKM-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
Introduction
Nalpha-Boc-Nalpha-methyl-L-glutamine is a derivative of the amino acid L-glutamine, modified with a tert-butyl oxycarbonyl (Boc) protecting group and a methyl group attached to the alpha nitrogen. This compound is crucial in peptide synthesis and biological research due to its enhanced stability and reactivity. The Boc group acts as a protective moiety for the amine functionality, allowing selective reactions at other sites on the molecule without interference from the amine group.
Synthesis Methods
The synthesis of Nalpha-Boc-Nalpha-methyl-L-glutamine typically involves multi-step processes. While specific detailed methods are not widely documented in the literature, the general approach involves protecting the amino group with a Boc group and methylating the alpha nitrogen. This process ensures precise control over chemical modifications made to L-glutamine.
Applications in Research
Nalpha-Boc-Nalpha-methyl-L-glutamine is used in various research applications, particularly in peptide synthesis and biological studies. It helps in understanding protein interactions and metabolic pathways by influencing enzyme activity and protein folding. This compound is valuable for studying glutamine's role in health and disease, especially in cancer metabolism.
| Application Area | Description |
|---|---|
| Peptide Synthesis | Protects amine functionality, allowing selective reactions. |
| Biological Studies | Investigates glutamine's role in protein interactions and metabolic pathways. |
| Cancer Metabolism | Altered glutamine utilization is common; this compound aids in understanding these processes. |
Comparison with Similar Compounds
Nalpha-Boc-Nalpha-methyl-L-glutamine shares structural similarities with other amino acid derivatives but stands out due to its specific combination of protective groups and methylation pattern. This uniqueness provides distinct reactivity and stability compared to similar compounds.
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Nalpha-Fmoc-Ndelta-Methyl-L-glutamine | Fluorenylmethoxycarbonyl protecting group | Different protecting group affecting reactivity |
| Nalpha-Cbz-L-glutamine | Carbobenzoxy protecting group | Less stable than Boc derivatives |
| Nalpha-Fmoc-L-glutamic acid | Similar structure but with a different side chain | Different side chain affecting biological activity |
| N-alpha-Fmoc-N-delta-D-methyl-L-glutamine | Contains Fmoc protecting group | Different methylation pattern |
Research Findings and Future Directions
Research involving Nalpha-Boc-Nalpha-methyl-L-glutamine often focuses on its interactions with proteins and enzymes. Studies have shown that glutamine derivatives can influence enzyme activity and protein folding, providing insights into metabolic pathways and cellular responses to stress. Future research directions may include exploring its potential in therapeutic applications, particularly in cancer treatment, by understanding altered glutamine metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume